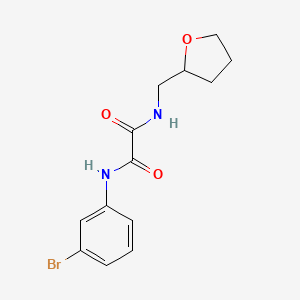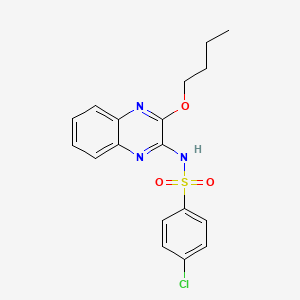![molecular formula C18H17ClN2O4S B5131070 methyl N-[(4-chlorophenyl)sulfonyl]tryptophanate](/img/structure/B5131070.png)
methyl N-[(4-chlorophenyl)sulfonyl]tryptophanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-[(4-chlorophenyl)sulfonyl]tryptophanate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a tryptophan derivative that has been shown to have a variety of biochemical and physiological effects, making it an interesting target for further investigation. In
Mechanism of Action
The mechanism of action of methyl N-[(4-chlorophenyl)sulfonyl]tryptophanate involves its binding to the 5-HT3 receptor, which is a ligand-gated ion channel. By binding to this receptor, the compound is able to block the action of serotonin, which is a neurotransmitter that activates the receptor. This results in a decrease in the activity of the receptor and a reduction in the physiological effects that are mediated by this receptor.
Biochemical and Physiological Effects:
Methyl N-[(4-chlorophenyl)sulfonyl]tryptophanate has been shown to have a variety of biochemical and physiological effects. In addition to its activity as a 5-HT3 receptor antagonist, this compound has also been shown to inhibit the activity of the enzyme indoleamine 2,3-dioxygenase (IDO). This enzyme is involved in the metabolism of tryptophan and has been implicated in a variety of pathological processes, including cancer and autoimmune diseases.
Advantages and Limitations for Lab Experiments
One advantage of using methyl N-[(4-chlorophenyl)sulfonyl]tryptophanate in lab experiments is its potent and selective activity as a 5-HT3 receptor antagonist. This makes it an ideal tool for studying the physiological effects of serotonin and the role of the 5-HT3 receptor in various processes. However, one limitation of this compound is its potential toxicity, as it has been shown to have cytotoxic effects in some cell lines.
Future Directions
There are several potential future directions for the study of methyl N-[(4-chlorophenyl)sulfonyl]tryptophanate. One area of interest is in the development of novel drugs that target the 5-HT3 receptor, as this receptor has been implicated in a variety of physiological processes. Another area of interest is in the study of the role of IDO in cancer and autoimmune diseases, as this enzyme has been shown to play a key role in these pathologies. Finally, further investigation into the potential toxicity of this compound is warranted, as this could impact its use in scientific research.
Conclusion:
Methyl N-[(4-chlorophenyl)sulfonyl]tryptophanate is a compound that has been shown to have a variety of potential applications in scientific research. Its potent and selective activity as a 5-HT3 receptor antagonist makes it an ideal tool for studying the physiological effects of serotonin and the role of the 5-HT3 receptor in various processes. Additionally, its inhibition of IDO makes it an interesting target for the development of novel drugs for cancer and autoimmune diseases. However, further investigation into its potential toxicity is warranted before it can be widely used in scientific research.
Synthesis Methods
The synthesis of methyl N-[(4-chlorophenyl)sulfonyl]tryptophanate involves the reaction of tryptophan with p-toluenesulfonyl chloride and triethylamine in the presence of dimethylformamide. The resulting compound is then methylated using methyl iodide to yield the final product. This method has been widely used in the synthesis of this compound and has been shown to be effective in producing high yields of pure product.
Scientific Research Applications
Methyl N-[(4-chlorophenyl)sulfonyl]tryptophanate has been shown to have a variety of potential applications in scientific research. One area of interest is in the study of serotonin receptors, as this compound has been shown to be a potent and selective antagonist of the 5-HT3 receptor. This receptor is involved in a variety of physiological processes, including the regulation of nausea and vomiting, making it an interesting target for drug development.
properties
IUPAC Name |
methyl 2-[(4-chlorophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c1-25-18(22)17(10-12-11-20-16-5-3-2-4-15(12)16)21-26(23,24)14-8-6-13(19)7-9-14/h2-9,11,17,20-21H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQDJIWIUZLXPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[(4-chlorophenyl)sulfonyl]tryptophanate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-(3'-methyl-4-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5130987.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5130993.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide](/img/structure/B5130999.png)
![2-[1-(2-amino-2-oxoethyl)-1H-indol-3-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B5131004.png)

![N-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide](/img/structure/B5131033.png)
![2-(dodecylthio)-9-methyl-4-oxo-3,9-diazaspiro[5.5]undec-1-ene-1,5-dicarbonitrile](/img/structure/B5131040.png)

![1,3-dichloro-2-[2-(3-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5131055.png)
![1-[3-(4-bromophenoxy)propyl]-1H-imidazole](/img/structure/B5131069.png)
![N-benzyl-3-[(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]benzamide](/img/structure/B5131082.png)

![N~2~-(4-ethylphenyl)-N~1~-(2-methyl-3-nitrophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5131091.png)
![N-[4-bromo-2-(3,4,5-trimethoxybenzoyl)phenyl]-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B5131092.png)